molecular formula C6H8N2O2S B12850120 3-Amino-5-methylpyridine-2-sulfinic acid

3-Amino-5-methylpyridine-2-sulfinic acid

Cat. No.: B12850120
M. Wt: 172.21 g/mol
InChI Key: FWFTVQGKGMOWHE-UHFFFAOYSA-N
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Description

3-Amino-5-methylpyridine-2-sulfinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 3-position, a methyl group at the 5-position, and a sulfinic acid group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methylpyridine-2-sulfinic acid can be achieved through several synthetic routes. One common method involves the condensation reaction and decarboxylation of diethyl malonate, sodium, and 3-nitro-5-chloropyridine, followed by a reduction reaction . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylpyridine-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The amino and methyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced amino compounds, and substituted pyridine derivatives. These products can be further utilized in various chemical and industrial applications.

Scientific Research Applications

3-Amino-5-methylpyridine-2-sulfinic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-methylpyridine-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can participate in redox reactions, influencing cellular processes. The amino group may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylpyridine
  • 2-Amino-3-methylpyridine
  • 5-Amino-2-methylpyridine

Uniqueness

3-Amino-5-methylpyridine-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

3-amino-5-methylpyridine-2-sulfinic acid

InChI

InChI=1S/C6H8N2O2S/c1-4-2-5(7)6(8-3-4)11(9)10/h2-3H,7H2,1H3,(H,9,10)

InChI Key

FWFTVQGKGMOWHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)S(=O)O)N

Origin of Product

United States

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